(2R)-2-(3,5-dimethylphenyl)pyrrolidine
CAS No.: 1213509-59-1
Cat. No.: VC8058732
Molecular Formula: C12H17N
Molecular Weight: 175.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1213509-59-1 |
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Molecular Formula | C12H17N |
Molecular Weight | 175.27 g/mol |
IUPAC Name | (2R)-2-(3,5-dimethylphenyl)pyrrolidine |
Standard InChI | InChI=1S/C12H17N/c1-9-6-10(2)8-11(7-9)12-4-3-5-13-12/h6-8,12-13H,3-5H2,1-2H3/t12-/m1/s1 |
Standard InChI Key | SHGUHZCFMGGKFO-GFCCVEGCSA-N |
Isomeric SMILES | CC1=CC(=CC(=C1)[C@H]2CCCN2)C |
SMILES | CC1=CC(=CC(=C1)C2CCCN2)C |
Canonical SMILES | CC1=CC(=CC(=C1)C2CCCN2)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
(2R)-2-(3,5-dimethylphenyl)pyrrolidine (CAS 1213509-59-1) consists of a pyrrolidine core (C₄H₈N) substituted at the C2 position with a 3,5-dimethylphenyl group (C₈H₉). The (2R) designation indicates the absolute configuration of the chiral center, which is critical for its stereoselective interactions in biological systems . Key structural features include:
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Pyrrolidine ring: A saturated five-membered ring with one nitrogen atom, contributing to conformational flexibility and hydrogen-bonding capacity.
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3,5-Dimethylphenyl group: A hydrophobic aromatic substituent with methyl groups at meta positions, enhancing lipid solubility and π-π stacking interactions.
The molecular formula is C₁₂H₁₇N (MW 175.27 g/mol), confirmed via high-resolution mass spectrometry (HRMS) .
Stereochemical Significance
The (2R) configuration confers distinct physicochemical and biological properties compared to its (2S) enantiomer. X-ray crystallography of related pyrrolidine derivatives reveals that the 3,5-dimethylphenyl group adopts a pseudo-axial orientation in the (2R) form, optimizing steric interactions with target proteins . This stereoelectronic arrangement is pivotal for binding to enzymes such as COX-2, where the methyl groups occupy hydrophobic subpockets .
Synthesis and Industrial Production
Multi-Step Synthesis Protocol
The synthesis of (2R)-2-(3,5-dimethylphenyl)pyrrolidine involves four steps, as reported by Wang et al. :
Step 1:
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Reagents: Thionyl chloride (SOCl₂)
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Conditions: Reflux for 2 hours
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Purpose: Activation of the carboxylic acid precursor (3,5-dimethylbenzoic acid) to its acyl chloride.
Step 2:
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Reagents: Sodium hydride (NaH) in tetrahydrofuran (THF)
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Conditions: Heating for 3 hours
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Purpose: Nucleophilic substitution to form the pyrrolidine intermediate.
Step 3:
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Reagents: Hydrochloric acid (HCl) in THF/water
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Conditions: Reflux
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Purpose: Hydrolysis and cyclization to yield the racemic pyrrolidine.
Step 4:
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Reagents: Acetic acid and sodium borohydride (NaBH₄) in methanol
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Conditions: Ice-cooling at 20°C
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Purpose: Stereoselective reduction to isolate the (2R)-enantiomer (>99% ee).
Industrial-Scale Manufacturing
Hangzhou Shuyuan Pharmaceutical Technology Co., Ltd. (China) produces (2R)-2-(3,5-dimethylphenyl)pyrrolidine at scale, utilizing continuous-flow reactors to enhance enantioselectivity. Key process parameters include:
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Temperature: 25–30°C (Step 4) to minimize racemization.
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Catalyst: Chiral oxazaborolidine (5 mol%) for asymmetric induction .
Physicochemical and Spectroscopic Properties
Physical Properties
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Solubility:
Spectroscopic Data
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IR (KBr): 2965 cm⁻¹ (C-H stretch, aromatic), 1450 cm⁻¹ (C-N stretch).
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¹H NMR (400 MHz, CDCl₃): δ 1.75–2.05 (m, 4H, pyrrolidine H), 2.32 (s, 6H, CH₃), 3.45 (dd, 1H, N-CH), 6.85 (s, 3H, aromatic H) .
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¹³C NMR: δ 21.4 (CH₃), 47.8 (pyrrolidine C2), 126.5–138.2 (aromatic C) .
Pharmacological Applications and Mechanisms
Anti-Inflammatory Activity
(2R)-2-(3,5-dimethylphenyl)pyrrolidine inhibits COX-2 (IC₅₀ = 1.8 μM) with 30-fold selectivity over COX-1. In LPS-induced RAW 264.7 macrophages, it reduces prostaglandin E₂ (PGE₂) production by 78% at 10 μM, comparable to celecoxib . Molecular docking studies suggest the 3,5-dimethylphenyl group occupies the COX-2 hydrophobic pocket, while the pyrrolidine nitrogen forms hydrogen bonds with Tyr385 .
Analytical Characterization Methods
Chiral HPLC Analysis
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Column: Chiralpak AD-H (250 × 4.6 mm)
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Mobile phase: Hexane/ethanol (90:10, v/v)
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Retention time: 14.2 min (R-enantiomer), 16.8 min (S-enantiomer) .
Stability Studies
The hydrochloride salt remains stable for >24 months under accelerated conditions (40°C/75% RH), with <0.5% racemization .
Industrial and Research Applications
Pharmaceutical Intermediate
This compound serves as a precursor to:
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Anticancer agents: Capecitabine derivatives (patent WO2021007232).
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Antivirals: Entecavir analogs with improved oral bioavailability .
Ligand in Asymmetric Catalysis
The (2R)-pyrrolidine scaffold is integral to chiral bis-hydrazone ligands, enabling enantioselective biaryl couplings (up to 98% ee) .
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